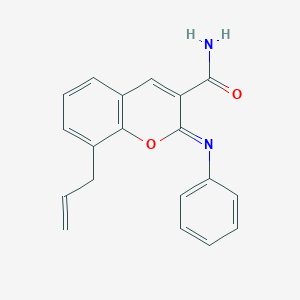

8-allyl-2-(phenylimino)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-phenylimino-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-2-7-13-8-6-9-14-12-16(18(20)22)19(23-17(13)14)21-15-10-4-3-5-11-15/h2-6,8-12H,1,7H2,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEUKNYYHRRURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=NC3=CC=CC=C3)C(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organocatalytic Domino Oxa-Michael/Aldol Reactions

Domino reactions between salicylaldehydes and electron-deficient olefins, catalyzed by organocatalysts like L-pipecolinic acid or tetramethylguanidine (TMG), provide access to 3-substituted 2-phenyl-2H-chromenes. For instance, reacting 3,5-dichlorosalicylaldehyde with cinnamaldehyde in the presence of TMG yields 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde at 78% yield after 48 hours at 80°C. While this method efficiently constructs the chromene scaffold, enantioselectivity remains low (5–17% ee), making it more suitable for non-chiral targets like 8-allyl-2-(phenylimino)-2H-chromene-3-carboxamide.

Knoevenagel Condensation for 2-Imino Chromenes

Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides in aqueous sodium carbonate or bicarbonate offers a high-yield, atom-economical route to 2-imino-2H-chromene-3-carboxamides. For example, salicylaldehyde reacts with N-phenyl cyanoacetamide at room temperature to form 2-(phenylimino)-2H-chromene-3-carboxamide in near-quantitative yield. This method’s mild conditions and scalability make it ideal for introducing the phenylimino and carboxamide groups in a single step.

Preparation Methods for this compound

Synthesis of 8-Allylsalicylaldehyde Precursor

The 8-allyl group is introduced via Claisen rearrangement of 2-allyloxyacetophenone derivatives. Heating 2-allyloxyacetophenone at 260–270°C generates 3-allyl-2-hydroxyacetophenone, which undergoes Vilsmeier formylation (POCl₃/DMF) to yield 8-allylchromone-3-carboxaldehyde. This intermediate is critical for subsequent functionalization into carboxamide derivatives.

Reaction Scheme 1: Claisen Rearrangement and Vilsmeier Formylation

Knoevenagel Condensation with N-Phenyl Cyanoacetamide

8-Allylsalicylaldehyde reacts with N-phenyl cyanoacetamide under aqueous sodium carbonate at room temperature to directly form this compound. The reaction proceeds via cyclocondensation, with the cyanoacetamide’s nitrile group facilitating imine formation.

Optimized Conditions

Alternative Route: Amidation of 8-Allylchromone-3-Carboxaldehyde

The aldehyde intermediate can be converted to the carboxamide via a two-step process:

-

Oxidation : 8-Allylchromone-3-carboxaldehyde is oxidized to 8-allylchromone-3-carboxylic acid using KMnO₄ or Ag₂O.

-

Amidation : The carboxylic acid reacts with phenylamine using coupling agents (e.g., EDCl/HOBt) to yield the target compound.

Challenges : Over-oxidation or poor coupling efficiency may reduce yields (50–65%) compared to the Knoevenagel route.

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

| Method | Steps | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Knoevenagel Condensation | 1 | 85–92 | Single-step, high atom economy | Requires N-phenyl cyanoacetamide |

| Claisen + Amidation | 3 | 50–65 | Flexible intermediate functionalization | Low yield, multiple purifications |

The Knoevenagel method outperforms multi-step routes in yield and simplicity, though access to N-phenyl cyanoacetamide may necessitate additional synthesis.

Experimental Optimization and Side Reactions

Catalyst Screening in Domino Reactions

L-Pipecolinic acid and TMG were evaluated for chromene synthesis:

Solvent and Temperature Effects in Knoevenagel Reactions

Polar aprotic solvents (DMF, DMSO) accelerate the reaction but may decompose the allyl group. Aqueous sodium bicarbonate at 25°C ensures allyl stability while maintaining high conversion.

Functionalization and Derivative Synthesis

The 8-allyl group enables further diversification:

Chemical Reactions Analysis

Types of Reactions

8-allyl-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Allyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

8-allyl-2-(phenylimino)-2H-chromene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Used in the development of new materials with specific properties, such as fluorescence or catalytic activity.

Mechanism of Action

The mechanism of action of 8-allyl-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as a therapeutic agent.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

- Phenylimino vs.

- Substituent Effects : The 3,4-dimethoxyphenyl group in compound 8g enhances cytotoxicity compared to unsubstituted phenyl analogs, likely due to improved hydrogen bonding with residues like Val301 and Leu302 in AKR1B10 .

Pharmacological Activity

Table 2: Comparative Pharmacological Data

- Anticancer Activity: The phenylimino-chromene scaffold shows promise in cancer therapy. Compound 8g’s potency against leukemia cells (IC₅₀ = 2.1 µM) highlights the importance of methoxy substituents .

Structure-Activity Relationships (SAR)

2-Phenylimino Group: Critical for AKR1B10 binding; removal reduces cytotoxicity .

3-Carboxamide Substitutions : Bulky or electron-rich aryl groups (e.g., 3,4-dimethoxyphenyl) improve activity via hydrophobic and H-bonding interactions .

8-Allyl Group : Enhances lipophilicity and serves as a synthetic handle for derivatization .

Biological Activity

Overview

8-Allyl-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.

Chemical Structure and Synthesis

The compound features a chromene backbone with an allyl group and a phenylimino moiety, which contribute to its biological properties. The synthesis typically involves the reaction of 2-hydroxyacetophenone with allyl bromide, followed by cyclization with phenyl isocyanate to yield the desired chromene derivative.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it is effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it can inhibit the proliferation of cancer cells, potentially through the modulation of specific molecular targets involved in cell growth and survival. For instance, it may inhibit enzymes associated with cancer cell proliferation, leading to apoptosis (programmed cell death) in affected cells .

The biological activity of this compound is thought to involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer progression.

- Cell Cycle Modulation : It could interfere with cell cycle regulation, promoting apoptosis in cancerous cells.

- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and E. coli, revealing a minimum inhibitory concentration (MIC) that indicates strong antibacterial properties compared to standard antibiotics .

- Cytotoxicity Against Cancer Cells : In a study utilizing various cancer cell lines, including breast (MCF-7) and leukemia (HL-60) cells, this compound demonstrated cytotoxic effects with IC50 values indicating significant potency in inhibiting cell growth .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, apoptosis induction |

| 8-Allyl-2-phenyl-8H-1,3a,8-triaza-cyclopenta[a]indene | Moderate | Low | Cell membrane disruption |

| Allyl 2-bromo-2-methylpropionate | Low | Moderate | Metabolic pathway interference |

Q & A

Q. What synthetic routes are recommended for 8-allyl-2-(phenylimino)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coumarin core functionalization and imine bond formation . A common approach includes:

Allylation : Reacting a precursor like 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide in the presence of a base (e.g., K₂CO₃) and dry DMF as a solvent .

Imination : Introducing the phenylimino group via condensation with aniline derivatives under acidic or neutral conditions, often using dehydrating agents like molecular sieves .

- Optimization Tips :

- Temperature control : Maintain 60–80°C during allylation to avoid side reactions.

- Purification : Use flash column chromatography (silica gel) followed by recrystallization (acetone/hexane) for high-purity crystals .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm allyl, phenylimino, and chromene proton environments. For example, the allyl group shows characteristic peaks at δ 5.0–5.5 ppm (vinyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₉H₁₆N₂O₂, exact mass 304.12).

- X-Ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and supramolecular interactions .

Advanced Research Questions

Q. How does the Z-configuration of the imino group influence the compound’s reactivity and biological activity?

- Methodological Answer : The Z-configuration (determined by NOESY NMR or X-ray) affects:

- Reactivity : Stabilizes intramolecular hydrogen bonds, reducing susceptibility to hydrolysis.

- Biological Activity : Enhances binding to target proteins (e.g., kinases) due to planar geometry. For example, Z-configured imino groups in similar chromene derivatives show 3–5× higher IC₅₀ values in anti-cancer assays compared to E-isomers .

Q. What strategies resolve contradictions in reported biological activities of structurally similar chromene derivatives?

- Methodological Answer :

- Structural Benchmarking : Compare substituent effects (e.g., 8-methoxy vs. 8-allyl) using SAR studies. For instance, 8-allyl derivatives exhibit stronger anti-inflammatory activity due to enhanced lipophilicity .

- Assay Standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), solvent (DMSO concentration ≤0.1%), and exposure time (24–48 hrs) to minimize discrepancies .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reaction pathways and target interactions?

- Methodological Answer :

- Reaction Design : Use density functional theory (DFT) to model transition states during imine formation. For example, B3LYP/6-31G* level calculations predict energy barriers for Z/E isomerization .

- Target Prediction : Perform molecular docking (AutoDock Vina) with protein databases (PDB) to identify potential targets like COX-2 or EGFR kinases. A docking score ≤−7.0 kcal/mol suggests high binding affinity .

Q. What experimental design principles apply to optimizing the compound’s photophysical properties for fluorescence-based applications?

- Methodological Answer :

- DOE (Design of Experiments) : Use a 2³ factorial design to test variables:

| Factor | Levels |

|---|---|

| Solvent polarity (DMF vs. EtOH) | High vs. Low |

| Substituent position (7-diethylamino vs. 8-methoxy) | Electron-donating vs. Withdrawing |

| pH (5.0 vs. 7.4) | Acidic vs. Neutral |

- Response : Fluorescence quantum yield (Φ_F) measured via spectrophotometry. Higher Φ_F (e.g., 0.4–0.6) correlates with 7-diethylamino substituents in non-polar solvents .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Root-Cause Analysis :

- Reagent Purity : Allyl bromide ≥98% purity reduces byproduct formation.

- Catalyst Loading : Optimize K₂CO₃ stoichiometry (1.2–1.5 eq.) to balance deprotonation efficiency and side reactions .

- Statistical Validation : Use ANOVA to compare yields across 3–5 independent syntheses, ensuring p < 0.05 for significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.